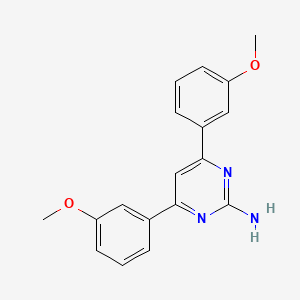

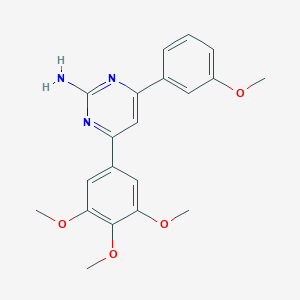

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

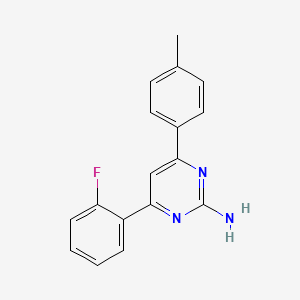

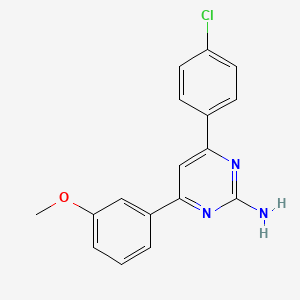

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine, commonly referred to as BMPA, is a heterocyclic compound that is used in a variety of scientific applications. BMPA is a pyrimidine-based compound that has two phenyl rings attached to the pyrimidine ring at the 4 and 6 positions. BMPA has been used in a variety of scientific applications, including as a ligand to form coordination complexes, as a catalyst, and as a fluorescent probe.

Wissenschaftliche Forschungsanwendungen

BMPA has a variety of scientific research applications. It has been used as a ligand to form coordination complexes with transition metals, such as copper, nickel, and zinc. These complexes can be used to catalyze a variety of organic reactions, such as the Heck reaction and the Suzuki reaction. BMPA has also been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. In addition, BMPA has been used to study the binding of small molecules to proteins, as well as to study the structure and dynamics of proteins.

Wirkmechanismus

Target of Action

The primary target of 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .

Mode of Action

This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to changes in the cell cycle . The compound reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This leads to an accumulation of cells in the G2/M phase, disrupting the normal progression of the cell cycle . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit aurka in human colon cancer cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis . The compound’s action thus leads to a reduction in the clonogenicity of cancer cells .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using BMPA in lab experiments is its ease of synthesis. BMPA can be synthesized in a few hours using a simple reaction between a pyrimidine derivative and a phenyl halide in the presence of a base, such as triethylamine (TEA). In addition, BMPA is relatively inexpensive and can be purchased from a variety of chemical suppliers. The main limitation of using BMPA in lab experiments is that it is not yet fully understood. While BMPA has been used in a variety of scientific applications, the mechanism of action and the biochemical and physiological effects of BMPA are still not fully understood.

Zukünftige Richtungen

There are a number of potential future directions for BMPA research. One potential direction is to further study the mechanism of action of BMPA and its effects on proteins. This could involve studying the structure and dynamics of proteins in the presence of BMPA, as well as studying the binding of BMPA to metal ions. In addition, further research could be done to explore the potential applications of BMPA, such as its use as a fluorescent probe or as a catalyst for organic reactions. Finally, further research could be done to explore the potential therapeutic applications of BMPA, such as its use as an anti-cancer drug or as a drug delivery system.

Synthesemethoden

BMPA can be synthesized using a variety of methods. The most common method involves a reaction between a pyrimidine derivative and a phenyl halide in the presence of a base, such as triethylamine (TEA). The reaction proceeds by nucleophilic substitution, with the phenyl halide acting as the nucleophile and the pyrimidine derivative acting as the electrophile. The reaction is typically carried out in an organic solvent, such as dichloromethane, and can be completed in a few hours.

Biochemische Analyse

Biochemical Properties

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is Aurora kinase A (AURKA). This compound has been shown to inhibit AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . The inhibition of AURKA by this compound results in the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating its role in inducing apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In HCT116 human colon cancer cells, this compound causes cell cycle arrest at the G2/M phase and induces caspase-mediated apoptotic cell death . Additionally, it has been observed to influence cell signaling pathways, particularly those involving AURKA, leading to changes in gene expression and cellular metabolism . The compound’s ability to inhibit AURKA activity and induce apoptosis makes it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to AURKA, inhibiting its activity and reducing its phosphorylation at Thr283 . This inhibition leads to cell cycle arrest at the G2/M phase and triggers apoptotic pathways through the activation of caspases . The molecular binding mode between this compound and AURKA has been elucidated through in silico docking experiments, demonstrating strong binding affinities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to exert its inhibitory effects on AURKA over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there is a threshold effect, where low doses of the compound exhibit minimal toxicity and significant anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect its efficacy and toxicity, and understanding these pathways is essential for optimizing its therapeutic use . The interactions with metabolic enzymes can also impact the compound’s stability and degradation, influencing its overall effectiveness .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within target tissues, influencing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

4,6-bis(3-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-14-7-3-5-12(9-14)16-11-17(21-18(19)20-16)13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQRIUCVJYAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)